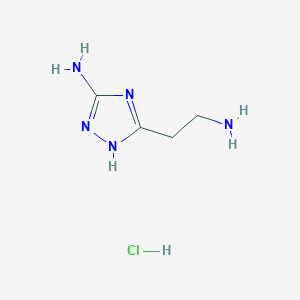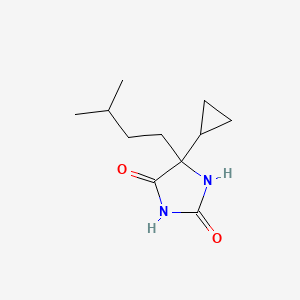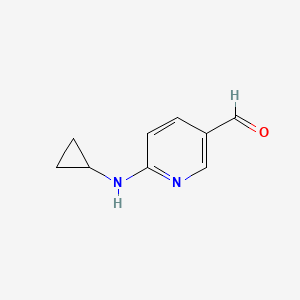
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride
Übersicht
Beschreibung
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains an aminoethyl group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-aminoethyl methacrylate hydrochloride have been synthesized by reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s functional groups, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and molecular structure. For instance, imidazoles, which are structurally similar to triazoles, can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, boiling point, melting point, and reactivity can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and functional groups.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
5-Amino-1,2,4-triazoles, including derivatives like 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride, are key in the microwave-assisted synthesis of diverse compounds. For example, a study demonstrated the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the efficiency and versatility of this method in preparing structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).
Tautomerism Studies
Investigations into the tautomerism of 1,2,4-triazole derivatives provide insights into their chemical behavior and properties. This includes studies on compounds like 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride. Such research helps in understanding the dynamic equilibrium of these compounds, which is crucial for their potential applications in various fields (Lim, Tan, Tiekink, & Dolzhenko, 2018).
Antimicrobial Properties
Some derivatives of 1,2,4-triazoles exhibit notable antimicrobial activities. Research into these properties can lead to the development of new antimicrobial agents and expand the understanding of their mechanisms of action (Bektaş et al., 2007).
Structural Analysis and Synthesis
Detailed structural analysis and synthesis of 1,2,4-triazole derivatives provide a foundation for understanding their physical, chemical, and biological properties. This includes studies on their crystal structures and the development of novel synthesis methods that can be applied in various scientific fields (Dzygiel et al., 2004).
Novel Synthesis Routes
The development of new synthesis routes for 1,2,4-triazole derivatives broadens the scope of their applications. This includes innovative methods for creating compounds with specific structures and properties, which can be tailored for diverse applications in science and technology (Panchal & Patel, 2011).
Wirkmechanismus
Target of Action
Similar compounds such as serotonin, which is chemically defined as 5-hydroxytryptamine (5-ht), have a complex biological function, touching on diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Related compounds like dopamine, which is chemically defined as β-(3,4-dihydroxyphenyl) ethylamine, 3-hydroxytyramine, or 5-(2-aminoethyl)-1,2-benzenediol, were classified as sympathomimetic amines .
Biochemical Pathways
Similar compounds like n-(2-aminoethyl)biotinamide hydrochloride can be used for neuronal tracing studies by visualizing neural architecture and for the identification of gap junction coupling .
Pharmacokinetics
Similar compounds like 2-aminoethyl methacrylate hydrochloride are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .
Result of Action
It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Action Environment
Similar compounds like 2-aminoethyl methacrylate hydrochloride are stored at 2-8°c .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c5-2-1-3-7-4(6)9-8-3;/h1-2,5H2,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUALJTXXXAYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)




